molecular formula C9H18ClNO B2367345 1-Azepan-1-ylacetone hydrochloride CAS No. 1158643-93-6; 23982-56-1

1-Azepan-1-ylacetone hydrochloride

Cat. No.: B2367345
CAS No.: 1158643-93-6; 23982-56-1
M. Wt: 191.7
InChI Key: LXVFOCILDUHSCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Limited direct pharmacological or industrial data are available in the provided evidence, suggesting its niche use in organic synthesis or as an intermediate. Its structural uniqueness lies in the azepane ring, which confers distinct conformational flexibility compared to smaller cyclic amines.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(azepan-1-yl)propan-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO.ClH/c1-9(11)8-10-6-4-2-3-5-7-10;/h2-8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXVFOCILDUHSCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CN1CCCCCC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Hydrochloride Compounds

The following analysis compares 1-azepan-1-ylacetone hydrochloride with other hydrochloride salts of nitrogen-containing compounds, emphasizing structural, functional, and application-based differences.

Structural Comparisons
Compound Core Structure Key Functional Groups Molecular Features References
1-Azepan-1-ylacetone HCl Azepane ring + acetone Tertiary amine, ketone 7-membered ring, polar HCl salt
Tapentadol HCl Benzene + cyclohexanol + amine Phenol, secondary amine Opioid analgesic backbone
Memantine HCl Adamantane derivative + amine Primary amine, adamantane cage Neuroprotective rigidity
Benzydamine HCl Benzyl-substituted indazole Indazole, benzyl group Anti-inflammatory/analgesic
Acetyl Fentanyl HCl Piperidine + acetylated amine Piperidine, acetyl group Synthetic opioid agonist




Key Observations :

  • Ring Size and Flexibility : The azepane ring in 1-azepan-1-ylacetone HCl provides greater conformational flexibility compared to the six-membered piperidine in acetyl fentanyl or the rigid adamantane in memantine. This flexibility may influence solubility or binding interactions in synthetic applications.
Analytical Methods

Hydrochloride salts are commonly analyzed via:

  • RP-HPLC : Used for dosulepin HCl (stability-indicating methods) and memantine HCl .
  • Spectrophotometry : Applied to benzydamine HCl and memantine HCl .
  • Charge-transfer complex assays: Employed for chlorphenoxamine HCl .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.